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Compound of Interest

5,6-Dimethoxy-2-
Compound Name:

isopropenylbenzofuran

Cat. No.: B158338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-
Dimethoxy-2-isopropenylbenzofuran, a natural product isolated from plants of the Ligularia
genus. The information presented herein is essential for the accurate identification,
characterization, and quality control of this compound in research and drug development
settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the experimental protocols utilized for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 5,6-Dimethoxy-2-isopropenylbenzofuran.

'H NMR Spectroscopic Data (CDCls, 400 MHz)
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.05 S - 1H H-4
6.95 S - 1H H-7
6.51 S - 1H H-3
5.40 S - 1H H-1'a
5.01 S - 1H H-1'b
3.92 S - 3H 6-OCHs
3.89 S - 3H 5-OCHs
2.14 S - 3H 2'-CHs

3C NMR Spectroscopic Data (CDCls, 100 MHz)
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Chemical Shift (8) ppm Assignment
156.0 C-2
149.3 C-6
148.8 C-7a
1441 C-5
143.5 c-2'
115.2 C-3a
112.0 C-1
102.6 C-3
95.7 C-7
94.1 C-4
56.4 6-OCHs
56.2 5-OCHs
20.6 2'-CHs

Infrared (IR) Spectroscopic Data

Wavenumber (cm—?) Description of Vibration
~2920, 2850 C-H stretching (alkane)
~1630 C=C stretching (alkene)
~1610, 1500 C=C stretching (aromatic)
~1270, 1120 C-O stretching (ether)

Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

218 100 [M]* (Molecular lon)
203 80 [M - CHs]*

175 40 [M - CHs - COJ*

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved
in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) used as an internal standard.
For *H NMR, standard acquisition parameters were used. For 13C NMR, a proton-decoupled
sequence was employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The
sample was analyzed as a thin film on a potassium bromide (KBr) plate or using an Attenuated
Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm™—1,

Mass Spectrometry (MS)

Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The
sample was introduced via a direct insertion probe or a gas chromatograph. The ionization
energy was set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a natural product like 5,6-Dimethoxy-2-isopropenylbenzofuran.
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Caption: General workflow for the spectroscopic analysis of natural products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b158338?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

